MFCD02968673
Description
MFCD02968673 is a chemical compound that, based on its MDL identifier, belongs to the class of heterocyclic organic compounds. This analysis focuses on structurally similar compounds with comparable MDL identifiers and molecular frameworks, such as dichlorinated triazine derivatives and brominated aromatic compounds, to draw meaningful comparisons .
Properties
IUPAC Name |
ethyl 6,8-dichloro-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-25-18(24)14-10-23-17-13(6-12(19)7-15(17)20)16(14)22-9-11-4-3-5-21-8-11/h3-8,10H,2,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACBEIPPGXJPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC3=CN=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of MFCD02968673 involves several steps, including the selection of appropriate starting materials and reaction conditions. The compound can be synthesized through various synthetic routes, each with its own set of reaction conditions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
MFCD02968673 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives of this compound, which can be used in further chemical processes.
Scientific Research Applications
MFCD02968673 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used in the study of biochemical pathways and molecular interactions. In medicine, it is used in the development of new drugs and therapies. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02968673 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Features :
- Molecular formula: C₆H₃Cl₂N₃
- Key functional groups: Dichlorinated pyrrolo-triazine core.
Physicochemical Properties :
- Molecular weight: 188.01 g/mol
- Hydrogen bond acceptors/donors: 3/0
- Topological polar surface area (TPSA): 41.1 Ų
- Log S (solubility): -2.47 (ESOL), indicating moderate aqueous solubility .
Compound 2: CAS 1761-61-1 (MDL: MFCD00003330)
Structural Features :
Physicochemical Properties :
- Molecular weight: 201.02 g/mol
- Solubility: 0.687 mg/mL in aqueous solutions.
- Log S (ESOL): -2.47, similar to Compound 1 .
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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